molecular formula C14H10N2O3S B2701024 Methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate CAS No. 864940-20-5

Methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate

Cat. No.: B2701024
CAS No.: 864940-20-5
M. Wt: 286.31
InChI Key: OYTZXAUXDVTAAY-UHFFFAOYSA-N
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Description

Methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate is unique due to the presence of the 4-cyanobenzamido group, which can enhance its biological activity and electronic properties compared to other thiophene derivatives. This makes it a valuable compound for research and development in various scientific fields .

Biological Activity

Methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, cytotoxicity, and therapeutic potential.

Chemical Structure

The compound features a thiophene ring substituted with a cyanobenzamide group and a carboxylate ester, which may influence its interaction with biological targets. The presence of the cyanobenzamide moiety suggests potential for hydrogen bonding and hydrophobic interactions with proteins or nucleic acids.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act by inhibiting specific enzymes involved in cell proliferation or survival, thereby inducing apoptosis in cancer cells.
  • Receptor Modulation : It may bind to receptors that regulate cell signaling pathways, influencing processes such as cell growth and differentiation.
  • DNA Interaction : The structure suggests potential interaction with DNA, possibly leading to interference with replication or transcription processes.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines.

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)5.44Cell cycle arrest at S and G2/M phases
MCF-7 (Breast)7.15Induces apoptosis and necrosis
HeLa (Cervical)12.16Inhibits proliferation
HT29 (Colon)10.35Potential DNA intercalation
HCT-116 (Colon)11.44Enzyme inhibition

Case Studies

  • Study on Lung Cancer Cells : In vitro studies demonstrated that this compound significantly inhibited the proliferation of A549 lung cancer cells, with an IC50 value of 5.44 µM. Flow cytometry analysis revealed that the compound caused cell cycle arrest at both S and G2/M phases, indicating a dual mechanism involving both cell cycle disruption and apoptosis induction .
  • Breast Cancer Research : Another study focused on MCF-7 breast cancer cells showed that treatment with the compound led to significant apoptosis as evidenced by increased markers of cell death and decreased viability, with an IC50 value of 7.15 µM. The study also indicated that the compound did not induce autophagic cell death but rather acted through apoptosis and necrosis .

Therapeutic Implications

Given its potent cytotoxic effects against various cancer cell lines, this compound holds promise as a potential therapeutic agent for cancer treatment. Its unique structure may allow for selective targeting of cancer cells while minimizing effects on normal cells.

Properties

IUPAC Name

methyl 2-[(4-cyanobenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3S/c1-19-14(18)11-6-7-20-13(11)16-12(17)10-4-2-9(8-15)3-5-10/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTZXAUXDVTAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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